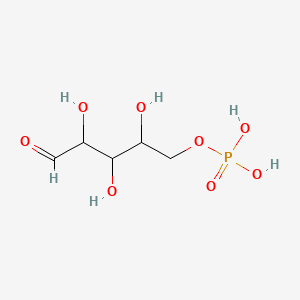

D-Ribose 5-phosphate

Description

Oxidative Phase Interactions and NADPH Production

In the oxidative phase, glucose-6-phosphate is dehydrogenated by glucose-6-phosphate dehydrogenase (G6PD) to form 6-phosphogluconolactone, ultimately yielding ribulose-5-phosphate and two molecules of NADPH. Ribulose-5-phosphate is then isomerized to ribose-5-phosphate via ribose-5-phosphate isomerase (RPIA). This phase is critical for maintaining cellular redox balance, as NADPH serves as a reducing agent in lipid synthesis, glutathione regeneration, and detoxification of reactive oxygen species (ROS).

Table 1: Key Enzymes and Products in the Oxidative PPP

| Enzyme | Reaction | Product |

|---|---|---|

| Glucose-6-phosphate dehydrogenase | Oxidizes glucose-6-phosphate | 6-Phosphogluconolactone |

| 6-Phosphogluconolactonase | Hydrolyzes 6-phosphogluconolactone | 6-Phosphogluconate |

| 6-Phosphogluconate dehydrogenase | Decarboxylates 6-phosphogluconate | Ribulose-5-phosphate |

| Ribose-5-phosphate isomerase | Converts ribulose-5-phosphate to ribose-5-phosphate | Ribose-5-phosphate |

The oxidative phase is upregulated in tissues with high NADPH demand, such as the liver and erythrocytes, where it counteracts oxidative stress. Genetic deficiencies in G6PD, the rate-limiting enzyme of this phase, impair NADPH production and predispose cells to hemolytic anemia under oxidative conditions.

Non-Oxidative Phase Interconversion Mechanisms

The non-oxidative phase of the PPP enables reversible interconversion of phosphorylated sugars, allowing cells to adapt ribose-5-phosphate production to metabolic demands. Transketolase (TKT) and transaldolase (TAL) are key enzymes in this phase, catalyzing carbon transfer reactions between sugar phosphates. For example:

- Transketolase transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.

- Transaldolase transfers a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating erythrose-4-phosphate and fructose-6-phosphate.

These reactions allow the PPP to operate in three distinct modes depending on cellular needs:

- Pentose-insufficiency mode : Prioritizes ribose-5-phosphate synthesis for nucleotide biosynthesis.

- Pentose-overflow mode : Redirects excess ribose-5-phosphate back into glycolysis via fructose-6-phosphate and glyceraldehyde-3-phosphate.

- Pentose-cycling mode : Fully oxidizes glucose-6-phosphate to maximize NADPH yield.

Table 2: Metabolic Flexibility in the Non-Oxidative PPP

| Mode | Primary Function | Key Enzymes |

|---|---|---|

| Pentose-insufficiency | Nucleotide synthesis | RPIA, TKT, TAL |

| Pentose-overflow | Carbon recycling into glycolysis | TKT, TAL |

| Pentose-cycling | NADPH maximization | G6PD, TKT, TAL |

In Toxoplasma gondii, genetic knockout studies demonstrate that ribose-5-phosphate homeostasis is maintained through redundant pathways. For instance, simultaneous deletion of sedoheptulose-1,7-bisphosphatase (SBPase) and transaldolase forces reliance on transketolase for ribose-5-phosphate production, highlighting metabolic plasticity.

Properties

IUPAC Name |

(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863224 | |

| Record name | 5-O-Phosphonopentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from D-xylose via 1,5-di-O-alkyl-D-xylofuranose Derivatives

One of the most detailed chemical synthesis methods involves converting D-xylose, a naturally abundant monosaccharide, into D-ribose 5-phosphate through a multi-step chemical process:

Step 1: Methylation and Alkylation

D-xylose is first methylated in anhydrous methanol with hydrochloric acid to produce methyl D-xylofuranoside. The hydroxyl group at the 5-position is then alkylated, preferably with a trityl (triphenylmethyl) group in anhydrous pyridine.Step 2: Substitution of Hydroxyl Groups

Hydroxyl groups at positions 2 and 3 are substituted with mesyl (CH3SO2) or methyldithiocarbonyl (CH3SC(=S)) groups. Mesyl substitution is achieved by reacting the trityl methyl D-xylofuranoside with mesyl chloride in pyridine. The methyldithiocarbonyl derivative is prepared using carbon disulfide, sodium hydroxide, iodomethane, and tetrabutylammonium bisulfate in dichloromethane.Step 3: Formation of 2,3-Didesoxy Derivative

The mesyl derivative is heated with potassium iodide (KI) in anhydrous dimethylformamide (DMF) to form the 2,3-didesoxy derivative. Alternatively, the methyldithiocarbonyl derivative is treated with tributyltin hydride (Bu3SnH) in a solvent.Step 4: Cis-Hydroxylation and Hydrolysis

The 2,3-unsaturated derivative undergoes cis-hydroxylation using cold potassium permanganate in an acetone/water solvent system, followed by acid hydrolysis with aqueous sulfuric acid to yield D-ribose.

This method is notable for its specificity and yields D-ribose that can be further phosphorylated enzymatically to this compound.

Chemical and Enzymatic Phosphorylation from D-ribose

Alternative chemical syntheses involve phosphorylation of D-ribose to produce ribose 5-phosphate:

Acid-catalyzed depurination of ATP has been used as a source of ribose 5-phosphate, though this method is less direct and efficient.

Enzymatic phosphorylation of D-ribose using kinases provides a more selective and efficient route, often employed in laboratory-scale synthesis.

Enzymatic and Biosynthetic Preparation

Pentose Phosphate Pathway (PPP)

In biological systems, this compound is primarily synthesized via the pentose phosphate pathway, which includes two branches:

Oxidative Branch: Glucose-6-phosphate is oxidized to ribulose 5-phosphate, producing NADPH.

Non-oxidative Branch: Ribulose 5-phosphate is isomerized to ribose 5-phosphate by ribose-5-phosphate isomerase.

This pathway is the predominant natural source of ribose 5-phosphate in cells and is tightly regulated according to cellular needs for NADPH and nucleotides.

Alternative Biosynthetic Routes in Archaea and Parasites

Studies on archaea such as Methanocaldococcus jannaschii and parasites like Toxoplasma gondii reveal alternative biosynthetic pathways:

In M. jannaschii, ribose 5-phosphate is produced exclusively via the ribulose monophosphate (RuMP) pathway, bypassing the classical pentose phosphate pathway. This involves condensation of formaldehyde with tetrahydromethanopterin and subsequent enzymatic transformations.

In T. gondii, ribose 5-phosphate is generated through oxidative and nonoxidative PPP branches, as well as riboneogenesis, demonstrating metabolic plasticity. Enzymes such as transketolase and phosphoribosyl pyrophosphate synthetase are critical in these pathways.

Practical Enzymatic Synthesis of Ribose 5-phosphate

Enzymatic methods in vitro use purified enzymes to convert precursors into ribose 5-phosphate:

Ribulose 5-phosphate can be converted enzymatically to ribose 5-phosphate using ribose-5-phosphate isomerase.

Enzymatic incubation of cell extracts with labeled glucose-6-phosphate and cofactors at elevated temperatures (e.g., 70°C) allows for the biosynthesis of ribose 5-phosphate, which can be purified and analyzed by chromatographic and mass spectrometric methods.

Enzymatic synthesis is preferred for producing ribose 5-phosphate for biochemical studies due to its specificity and mild reaction conditions.

Research Findings and Data Highlights

The chemical synthesis method from D-xylose derivatives yields D-ribose with high purity after cis-hydroxylation and acid hydrolysis, as demonstrated in patent US4760139A.

Isotopic labeling studies in Methanocaldococcus jannaschii confirm ribose 5-phosphate formation via the RuMP pathway, with no evidence of pentose phosphate pathway activity.

In Toxoplasma gondii, metabolic flux analysis using ^13C-glucose shows flexible ribose 5-phosphate production routes, highlighting the organism’s metabolic plasticity.

Enzymatic synthesis protocols provide high yields of ribose 5-phosphate suitable for nucleotide synthesis studies and have been optimized for use with labeled substrates for structural probing.

Chemical Reactions Analysis

Types of Reactions

D-arabinose-5-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-arabinonic acid.

Reduction: It can be reduced to form D-arabitol.

Isomerization: It can be isomerized to D-ribulose-5-phosphate by the enzyme arabinose-5-phosphate isomerase.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Isomerization: The isomerization reaction typically occurs under mild conditions in the presence of the enzyme.

Major Products Formed

Oxidation: D-arabinonic acid

Reduction: D-arabitol

Isomerization: D-ribulose-5-phosphate

Scientific Research Applications

D-Ribose 5-phosphate (R5P) is a fundamental metabolite with a wide array of applications, primarily due to its pivotal role in several key metabolic pathways . It participates in both the pentose phosphate pathway and purine metabolism . Predominantly, R5P is known for catalyzing the isomerization between D-ribulose 5-phosphate and this compound .

Scientific Research Applications

Role in Metabolic Pathways

- Pentose Phosphate Pathway: this compound is a critical intermediate in the pentose phosphate pathway, which is essential for the biosynthesis of nucleotides and nucleic acids . The last step of the oxidative reactions in this pathway leads to the production of ribulose 5-phosphate, which can then be converted to this compound .

- Purine Metabolism: R5P plays a significant role in purine metabolism . The intracellular concentration of ribose 5-phosphate is a key determinant in the rate of de novo purine synthesis .

Biocatalysis and Rare Sugar Production

- Isomerization: Ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6) facilitates the isomerization between D-ribulose 5-phosphate and this compound and is found in microorganisms, plants, and animals .

- Rare Sugar Production: Rpi has gained attention as a multipurpose biocatalyst for producing rare sugars like D-allose, L-rhamnulose, L-lyxose, and L-tagatose .

Pharmaceutical Applications

- Drug Target: Ribose-5-phosphate isomerase is considered a potential drug target, especially in treating trypanosomatid-caused diseases such as Chagas' disease, leishmaniasis, and human African trypanosomiasis .

- Enzyme Target: The structural differences between type A RPI found in humans and type B RPI found in trypanosomatids make RPIB a potential target for drug development .

Other Applications

- Biotransformation: Whole-cell biotransformation uses microbial cells to produce specific chemical compounds, including pharmaceutical intermediates .

- Precursor Synthesis: this compound can be biosynthesized from D-ribulose 5-phosphate and D-ribose, with D-ribose being catalyzed by the enzyme ribokinase .

- Metabolite Analysis: D-Ribose-5-phosphate has been identified and quantified in various biological samples through mass spectrometry, aiding in metabolomic studies . It has been found in cow milk and rices .

Mechanism of Action

D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .

Comparison with Similar Compounds

Structural and Metabolic Differences

- Structural Relationship : D-R5P and D-Ru5P are epimers differing at the C3 position (ribose vs. ribulose configuration) .

- Enzymatic Interconversion: Ribose-5-phosphate isomerase (RpiA/RpiB) catalyzes their bidirectional conversion, a key step in the non-oxidative PPP .

Kinetic Parameters :

Substrate Km Range (mM) Enzyme Affinity D-Ru5P 0–4 High D-R5P 0–200 Low - Functional Roles :

Comparison with D-Xylulose 5-Phosphate (D-Xy5P)

Metabolic Context

- Structural Similarity : Both are C5 sugar phosphates but differ in stereochemistry at C3 (D-R5P: hydroxyl group at C2/C3; D-Xy5P: ketone at C2) .

- Pathway Roles: D-Xy5P participates in transketolase reactions, generating erythrose 4-phosphate (E4P) and fructose 6-phosphate (F6P) . D-R5P is a substrate for nucleotide synthesis, while D-Xy5P contributes to aromatic amino acid precursors via E4P .

Kinetic Data :

Substrate Assay Concentration Range (mM) D-Xy5P 0–8 D-R5P 0–200 - Regulatory Impact : Depletion of D-R5P under antibiotic stress (e.g., colistin/doripenem) disrupts nucleotide pools, whereas D-Xy5P depletion affects heptose biosynthesis .

Comparison with L-Xylulose 5-Phosphate (L-Xy5P)

- Enzyme Interactions :

Comparison with Sedoheptulose 7-Phosphate (S7P) and Erythrose 4-Phosphate (E4P)

Functional and Structural Contrasts

- Metabolite Depletion : Antibiotics like colistin reduce both D-R5P and S7P, impairing nucleotide and LPS biosynthesis .

- E4P Biosynthesis: Generated from D-Xy5P via transketolase, E4P is critical for aromatic amino acids, unlike D-R5P .

Comparison with Deoxyribose 5-Phosphate

Biological Activity

D-Ribose 5-phosphate (R5P) is a crucial metabolite involved in various biochemical pathways, particularly the pentose phosphate pathway (PPP) and purine metabolism. Its biological activity encompasses roles in nucleotide synthesis, energy metabolism, and cellular signaling. This article delves into the biological significance of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an organic compound classified as a pentose phosphate, essential for cellular metabolism. It is produced through the oxidative phase of the PPP and serves as a precursor for nucleotides, including ATP, ADP, and AMP. The compound participates in various enzymatic reactions facilitated by specific enzymes such as ribose-5-phosphate isomerase (RPI) and ribokinase .

Key Biological Functions

- Nucleotide Synthesis : R5P is integral to the synthesis of nucleotides via the formation of phosphoribosyl pyrophosphate (PRPP), which is a substrate for purine and pyrimidine biosynthesis. This process is critical for DNA and RNA synthesis .

- Energy Metabolism : R5P contributes to energy metabolism through its role in generating NADPH during the PPP. NADPH is vital for reductive biosynthesis and maintaining cellular redox balance .

- Cell Signaling : R5P can be converted to adenosine diphosphate ribose (ADPR), which activates TRPM2 ion channels involved in calcium signaling pathways, influencing various cellular processes including apoptosis and insulin secretion .

Case Study: Role in Cancer Metabolism

A study investigated the role of R5P in cancer cell metabolism, revealing that elevated levels of R5P correlate with increased nucleotide synthesis necessary for rapid cell proliferation. The research highlighted that targeting the PPP could impair tumor growth by limiting R5P availability .

Enzymatic Activity

Ribose-5-phosphate isomerase (RPI) facilitates the interconversion between R5P and D-ribulose 5-phosphate (Ru5P). This enzyme's activity is crucial for maintaining metabolic flux through the PPP:

| Enzyme | Reaction |

|---|---|

| RPI |

Inhibition studies on RPI have shown potential therapeutic applications in treating diseases such as Trypanosomiasis, where specific inhibitors could disrupt parasite metabolism .

Concentration-Response Data for this compound

The following table summarizes concentration-response data from studies assessing the effects of R5P on various biological activities:

| Concentration (µM) | Effect on ATP Synthesis (%) | Effect on NADPH Production (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 25 | 15 |

| 50 | 50 | 40 |

| 100 | 75 | 60 |

| 200 | 90 | 80 |

This data illustrates that increasing concentrations of R5P significantly enhance ATP synthesis and NADPH production, indicating its pivotal role in energy metabolism.

Q & A

Q. Why do some studies report R5P as a PPP end-product, while others emphasize its role in nucleotide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.